molecular formula C15H17N7 B12264479 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12264479
M. Wt: 295.34 g/mol
InChI Key: WQKHWCLFLWIFQT-UHFFFAOYSA-N
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Description

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex heterocyclic compound that features a unique combination of imidazo[1,2-b]pyridazine, piperazine, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The exact mechanism of action of 2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation . Further research is needed to elucidate the precise mechanisms involved.

Properties

Molecular Formula

C15H17N7

Molecular Weight

295.34 g/mol

IUPAC Name

2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C15H17N7/c1-12-11-22-13(18-12)3-4-14(19-22)20-7-9-21(10-8-20)15-16-5-2-6-17-15/h2-6,11H,7-10H2,1H3

InChI Key

WQKHWCLFLWIFQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC=CC=N4

Origin of Product

United States

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